2,6,10-Trimethyldodeca-2,6,10-triene

描述

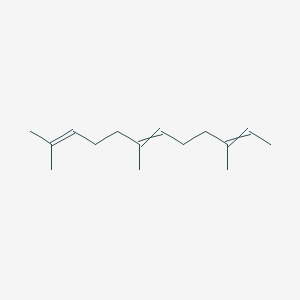

2,6,10-Trimethyldodeca-2,6,10-triene is a sesquiterpene with the molecular formula C15H26. It is characterized by its three double bonds located at the 2nd, 6th, and 10th positions of the dodeca chain, and three methyl groups attached to the 2nd, 6th, and 10th carbon atoms.

准备方法

Synthetic Routes and Reaction Conditions: 2,6,10-Trimethyldodeca-2,6,10-triene can be synthesized through several chemical routes. One common method involves the hydrogenation of dodeca-2,6,10-triene, followed by purification to obtain the desired product . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include additional steps such as distillation and crystallization to further purify the compound .

化学反应分析

Types of Reactions: 2,6,10-Trimethyldodeca-2,6,10-triene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of epoxides or diols.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pd/C, converting the double bonds into single bonds.

Substitution: Halogenation reactions can occur with reagents like bromine (Br2) or chlorine (Cl2), resulting in the formation of halogenated derivatives

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.

Substitution: Halogens like Br2 and Cl2 under controlled conditions.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives

科学研究应用

Organic Synthesis

Key Intermediate in Lycopene Production

One of the primary applications of 2,6,10-trimethyldodeca-2,6,10-triene is as an intermediate in the synthesis of lycopene. Lycopene is a well-known carotenoid with antioxidant properties and potential health benefits. The compound can be synthesized through a one-step condensation reaction involving 4,8-dimethyl-3,7-nonadiene-1-aldehyde and propionaldehyde. This method is noted for its simplicity and cost-effectiveness, making it suitable for industrial applications .

| Synthesis Method | Reagents Used | Benefits |

|---|---|---|

| One-step condensation | 4,8-Dimethyl-3,7-nonadiene-1-aldehyde + Propionaldehyde | Simple process, low cost, easy raw material acquisition |

Pharmacological Applications

Antioxidant and Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant biological activities. For instance, a study highlighted its antioxidant capabilities and antimicrobial effects against various pathogens. The compound has been characterized for its ability to inhibit bacterial growth and biofilm formation, making it a candidate for developing new antimicrobial agents .

| Biological Activity | Tested Organisms | Results |

|---|---|---|

| Antioxidant | N/A | Significant antioxidant potential |

| Antimicrobial | Methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii | MIC values: 75 μg/mL (S. aureus), 150 μg/mL (A. baumannii) |

Natural Product Chemistry

Source from Plant Extracts

The compound has also been isolated from various plant sources. For example, extracts from Euclea crispa have been shown to contain this compound along with other bioactive metabolites. These natural sources contribute to the understanding of the compound's ecological roles and potential therapeutic uses .

Industrial Applications

Use in Flavoring and Fragrance

Due to its pleasant aroma and flavor profile, this compound finds applications in the food and fragrance industries. Its incorporation into products can enhance sensory attributes while providing additional health benefits due to its antioxidant properties.

Case Studies

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of compounds derived from Euclea crispa, including this compound. The results demonstrated that these compounds could effectively inhibit biofilm formation by pathogenic bacteria at low concentrations .

作用机制

The mechanism of action of 2,6,10-trimethyldodeca-2,6,10-triene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in signaling pathways, leading to various physiological effects. The compound’s ability to undergo cyclization reactions catalyzed by enzymes like squalene-hopene cyclase (SHC) further highlights its role in biosynthetic pathways .

相似化合物的比较

Farnesane: A hydrogenated derivative of 2,6,10-trimethyldodeca-2,6,10-triene.

2,6,10-Trimethyl-2,6,9,11-dodecatetraenal: A related compound with additional double bonds.

2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol: A derivative with hydroxyl groups

Uniqueness: this compound is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical reactivity and biological activity. Its role as a precursor in the synthesis of various natural products and its presence in essential oils further distinguish it from other similar compounds .

生物活性

2,6,10-Trimethyldodeca-2,6,10-triene (C15H26) is a sesquiterpene characterized by three double bonds and three methyl groups at specific positions on its dodecane backbone. This compound has garnered attention for its potential biological activities, particularly in the realms of medicine and ecology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Molecular Formula : C15H26

- Structure : Three double bonds located at the 2nd, 6th, and 10th positions.

This unique configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The compound interacts with enzymes involved in various metabolic pathways. For instance, it may influence the activity of squalene-hopene cyclase (SHC), which is crucial for the biosynthesis of sterols and other terpenoids .

- Cell Signaling Modulation : It has been shown to affect signaling pathways by binding to specific receptors or modulating enzyme activities that regulate cell functions .

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Anti-inflammatory Effects : Studies have indicated that it may reduce inflammation by inhibiting pro-inflammatory cytokines .

- Anticancer Potential : Some investigations suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

- Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial and fungal infections .

Study 1: Anti-inflammatory Effects

A study conducted on Sprague-Dawley rats demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The rats received doses via intragastric administration over a period of time .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Inflammatory Marker A | 150 ± 20 pg/mL | 85 ± 15 pg/mL |

| Inflammatory Marker B | 200 ± 30 pg/mL | 110 ± 25 pg/mL |

This study supports the potential use of this compound in managing inflammatory conditions.

Study 2: Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound was tested against breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 60 |

| 20 | 30 |

These findings indicate significant anticancer properties that warrant further investigation .

属性

IUPAC Name |

2,6,10-trimethyldodeca-2,6,10-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBSHSBNOVLGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998135 | |

| Record name | 2,6,10-Trimethyldodeca-2,6,10-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-88-1 | |

| Record name | 2,6,10-Trimethyldodeca-2,6,10-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,6,10-trimethyldodeca-2,6,10-triene in a biological context?

A1: this compound serves as a key structural component in various natural products. Notably, it acts as a precursor in the biosynthesis of polyprenols, which are long-chain isoprenoid alcohols found in diverse organisms. For instance, betulaprenols, isolated from birch trees, are built upon a repetitive this compound unit framework. [] Additionally, this compound has been identified in the essential oil of Santalum spicatum, known for its termite attractant properties. []

Q2: How is this compound utilized in chemical synthesis?

A2: this compound acts as a valuable starting material for synthesizing more complex molecules. Researchers have successfully employed this compound and its derivatives to create the fundamental core structure of hongoquercin meroterpenoids using squalene-hopene cyclase as a biocatalyst. [] This approach highlights the potential of this compound in producing intricate natural product-like structures with potential biological activities.

Q3: Has this compound demonstrated any biological activity?

A3: While this compound itself has not been extensively studied for specific biological activities, its presence in Santalum spicatum oil, which exhibits termite attractant properties, suggests potential ecological roles and interactions. [] Further research is needed to delve into its specific mechanisms of action and potential applications in pest control or chemical ecology.

Q4: Are there any known methods for synthesizing this compound?

A4: Yes, this compound can be synthesized through the reduction of a mixture of cis- and trans-farnesyl acetate. [] This synthetic route provides access to both the 10-cis and 10-trans isomers of the compound, enabling further investigation of their individual properties and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。